

CP 375 literature review

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Compound of Interest

Compound Name: CP 375

Cat. No.: B15545673

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An In-depth Technical Review of 3-Hydroxypyridin-4-one Iron Chelators

For Researchers, Scientists, and Drug Development Professionals

Introduction

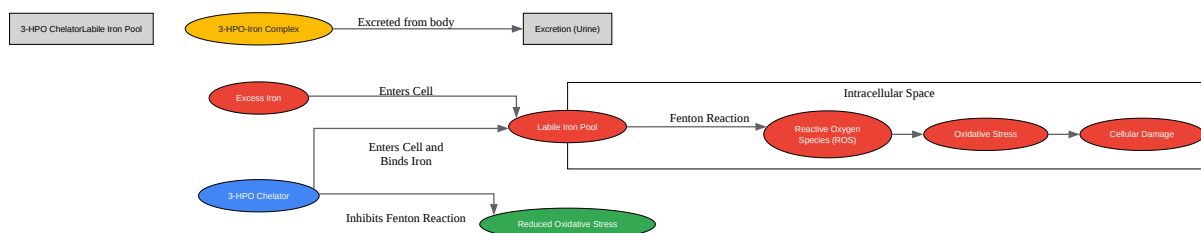
Iron is an essential element for numerous physiological processes, but its excess can be highly toxic due to its participation in the generation of reactive oxygen species. Iron overload is a pathological condition that can arise from genetic disorders such as β -thalassemia and sickle cell disease, which necessitate frequent blood transfusions.[1][2] Chelation therapy is the primary treatment for managing iron overload, and 3-hydroxypyridin-4-ones (3-HPOs) represent a significant class of orally active iron chelators. While the specific compound "**CP 375**" is not extensively documented in scientific literature, it belongs to this important class of therapeutic agents. This review will provide an in-depth technical guide to the 3-HPO class of iron chelators, with a focus on Deferiprone (L1), the most well-characterized member, and other notable compounds in this family.

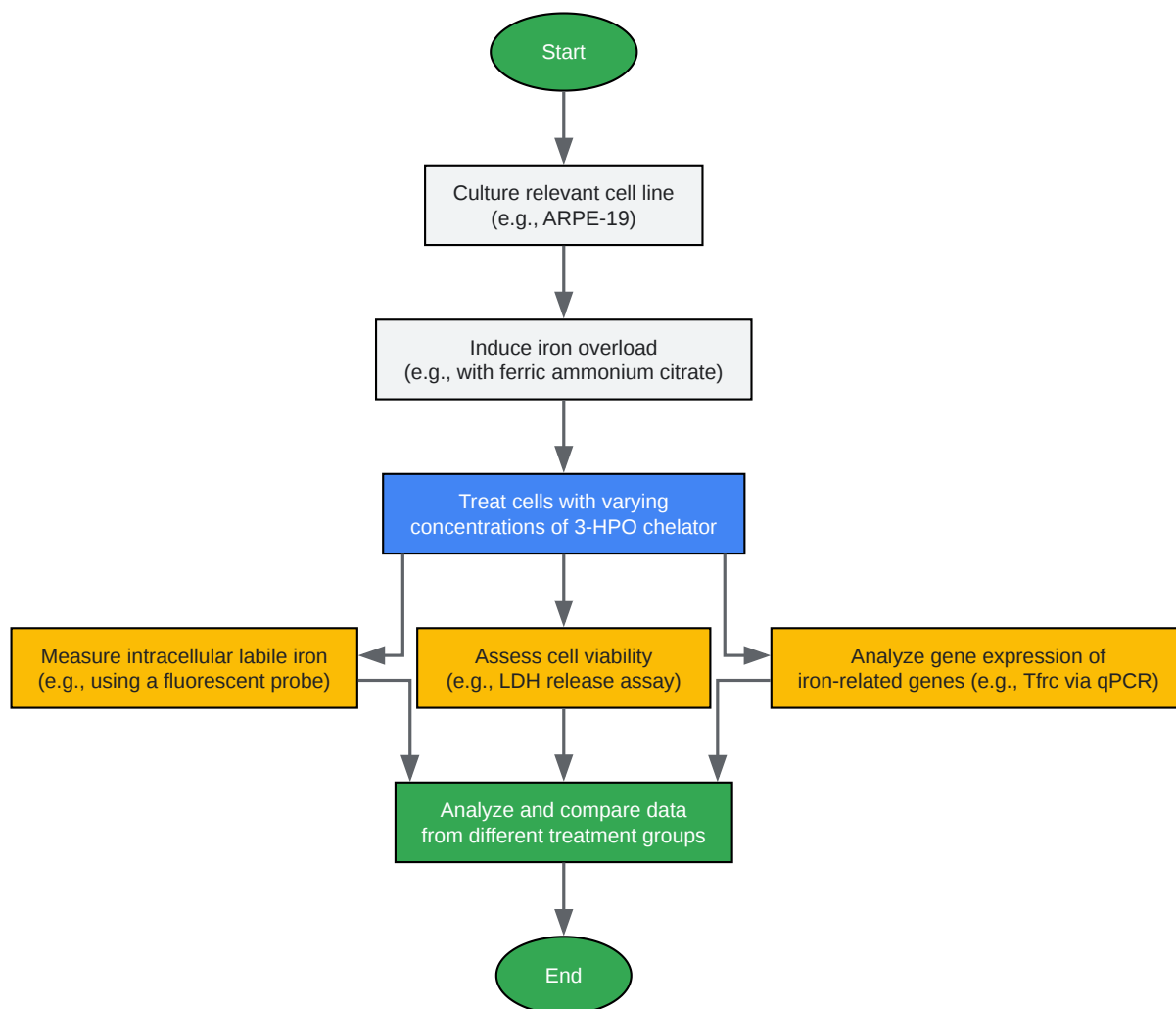
Mechanism of Action

The primary mechanism of action of 3-HPO iron chelators is their ability to bind with high affinity and selectivity to ferric iron (Fe^{3+}).[3][4][5] Deferiprone, a bidentate ligand, forms a stable, neutral 3:1 complex with a ferric ion, which is then water-soluble and can be readily excreted from the body, primarily through the urine.[4][5] This binding action reduces the concentration of labile plasma iron (LPI) and intracellular labile iron pools, which are responsible for catalyzing the formation of harmful free radicals via the Fenton reaction.[3][5] By sequestering excess iron, these chelators mitigate oxidative stress and reduce iron

deposition in vital organs such as the heart and liver, thereby preventing or ameliorating organ damage.[5]

The signaling pathway for iron chelation and reduction of oxidative stress is depicted below:





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